N-(4-ethoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-2-27-16-10-8-15(9-11-16)22-21(26)17-13-29-19(23-17)12-18-24-20(25-28-18)14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVECHZXGQPVVAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound combines a thiazole moiety with an oxadiazole ring, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H18N4O3S |
| Molecular Weight | 398.46 g/mol |
| CAS Number | 1251602-18-2 |
| LogP | 5.1624 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 69.11 Ų |
Anticancer Activity
Research indicates that compounds with the oxadiazole structure exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxadiazole can inhibit the activity of thymidylate synthase (TS), an enzyme critical for DNA synthesis. This inhibition leads to reduced proliferation of cancer cells. The IC50 values for some oxadiazole derivatives have been reported in the range of against various cancer cell lines .
Case Study: MCF-7 Cell Line
In a study evaluating the effects of this compound on the MCF-7 breast cancer cell line:
- The compound increased p53 expression and induced apoptosis through caspase activation.
- The observed IC50 was approximately , indicating potent cytotoxicity against this cell line .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research shows that derivatives containing oxadiazole rings exhibit enhanced activity against Gram-positive bacteria compared to Gram-negative strains. This is attributed to their ability to penetrate cellular membranes more effectively due to their lipophilicity .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits:
- Broad-spectrum antimicrobial activity , particularly against Staphylococcus aureus and Escherichia coli.
- Minimum inhibitory concentrations (MICs) were found to be significantly lower than those of standard antibiotics .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and microbial metabolism.
- Apoptosis Induction : Activation of apoptotic pathways through modulation of p53 and caspases has been observed in cancer cells .
- Membrane Disruption : Its lipophilic nature allows it to disrupt microbial membranes effectively .
Comparative Analysis with Similar Compounds
To understand the unique properties of N-(4-ethoxyphenyl)-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide compared to other similar compounds:
| Compound Name | Structure | Anticancer Activity (IC50) | Antimicrobial Activity |
|---|---|---|---|
| N-(4-nitrophenyl)acetamidine | Similar core structure | Moderate | Low |
| N-(4-butylphenyl)-2-(4-nitrophenyl)acetamide | Similar core structure | Low | Moderate |
| N-(4-(acetylamino)-2-methoxyphenyl)acetamide | Different substituents | Low | High |
N-(4-ethoxyphenyl)-2-[3-(phenyl)-1,2,4-thiazole] exhibits superior biological activity due to its unique structural features combining both oxadiazole and thiazole functionalities.
Comparison with Similar Compounds
Thiazole-Oxadiazole Hybrids
- SN00797439 (N-(4-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinecarboxamide): Replaces the thiazole ring with a pyrrolidinecarboxamide, reducing rigidity. Exhibits >70% reduction in xL3 motility in anthelmintic assays but lacks the ethoxy group, which may limit solubility .
N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-thiophenecarboxamide (CHEBI:116331) :
Substituent Variations on the Aromatic Rings
Ethoxy vs. Halogenated Groups
- 11h (2-(4-Chlorophenoxy)-N-isopropyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide): Features a 4-chlorophenoxy group instead of 4-ethoxyphenyl. Biological Impact: The ethoxy group in the target compound enhances water solubility (calculated logP ~2.8) and may improve oral bioavailability .
Carboxamide Linker Modifications
Flexibility and Conformation
- N-(4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide (CAS 1105249-52-2): Incorporates a pyridinone-acetamide linker, introducing hydrogen-bonding sites absent in the target compound. Functional Consequence: The pyridinone moiety may enhance binding to proteases or kinases but reduce membrane permeability due to polarity .
N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide :
Q & A
Q. What are the recommended synthetic routes for N-(4-ethoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound's synthesis likely involves multi-step reactions, including thiazole ring formation, oxadiazole coupling, and carboxamide functionalization. For example, analogous thiazole derivatives are synthesized via condensation of amino-thiazole intermediates with chloroacetyl chloride in dioxane using triethylamine as a base, achieving yields up to 95% . Optimization may include:
- Temperature Control : Reactions at 20–25°C minimize side products.
- Solvent Selection : Dioxane or ethanol-DMF mixtures improve solubility and recrystallization .
- Purification : Column chromatography or recrystallization from ethanol-DMF yields high-purity products (>95%) .
Q. How is structural characterization of this compound performed, and what spectroscopic markers are critical?
- Methodological Answer : Key characterization techniques include:
- NMR Spectroscopy :
- ¹H-NMR : Signals at δ 7.2–8.1 ppm indicate aromatic protons from the ethoxyphenyl and phenyl-oxadiazole groups. A singlet near δ 4.5 ppm corresponds to the methylene bridge (CH₂) between thiazole and oxadiazole .
- ¹³C-NMR : Peaks at ~165 ppm confirm carboxamide carbonyl groups .
- FT-IR : Absorption bands at ~1700 cm⁻¹ (C=O stretch) and 1250–1150 cm⁻¹ (C-O-C from ethoxy groups) are diagnostic .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., anticancer vs. antimicrobial efficacy) may arise from assay conditions or structural analogs. Mitigation strategies include:
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and protocols (MTT assay) .
- SAR Analysis : Compare substituent effects; e.g., electron-withdrawing groups on the phenyl ring enhance anticancer activity but reduce solubility .
- Meta-Analysis : Pool data from studies with similar molecular descriptors (e.g., logP, polar surface area) to identify trends .
Q. How can computational methods predict the binding affinity of this compound to target proteins?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations are used to study interactions with targets like EGFR or tubulin:
- Docking Parameters : Grid boxes centered on ATP-binding pockets (20 ų) and Lamarckian genetic algorithms .
- Binding Energy Validation : Compare computed ΔG values (< -8 kcal/mol) with experimental IC₅₀ data .
- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with Thr790 or hydrophobic contacts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
